molecular formula C19H17FN4O4 B10980298 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B10980298
M. Wt: 384.4 g/mol
InChI Key: FDDLCLCJPZBOEU-UHFFFAOYSA-N
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Description

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide: is a chemical compound with the following IUPAC name: 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid . Its molecular formula is C₁₃H₁₁FN₂O₄ , and its molecular weight is 278.24 g/mol .

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. While specific details may vary, a common synthetic route includes the following reactions:

    Condensation Reaction: Starting from appropriate precursors, a condensation reaction forms the pyridazinone ring.

    Methoxylation: The methoxy group is introduced at the 4-position of the phenyl ring using a methylation reagent.

    Acetylation: Finally, acetylation of the nitrogen atom in the pyridazinone ring yields the desired compound.

Industrial Production: Industrial-scale production methods typically involve optimization of the synthetic route for efficiency, scalability, and cost-effectiveness. These methods may utilize continuous flow processes, solid-phase synthesis, or other innovative techniques.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxy group.

    Reduction: Reduction reactions could occur, affecting the pyridazinone ring.

    Substitution: Substitution reactions may involve the fluorine or methoxy groups.

    Hydrolysis: Hydrolysis of the acetamide group is also possible.

Common Reagents and Conditions:

    Fluorination: Reagents like or are commonly used.

    Methoxylation: Methylation reagents such as or are employed.

    Acetylation: Acetylation can be achieved using or .

Major Products: The major product is the titled compound itself, with the specified substitution pattern.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: It may serve as a lead compound for drug development due to its unique structure.

    Biological Studies: Researchers explore its interactions with biological targets.

    Materials Science: Its properties may be relevant for materials applications.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

and [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid . Further comparative studies would reveal its uniqueness.

Biological Activity

The compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H28FN3O3
  • Molecular Weight : 389.5 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1246055-40-2

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various molecular targets, including enzymes and receptors. The presence of the fluoro-methoxyphenyl group and the pyridazine ring enhances its binding affinity and specificity, potentially modulating cellular pathways involved in disease processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations were conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols, screening against a panel of approximately 60 cancer cell lines. The results indicated that:

  • The compound exhibited low cytotoxicity across most tested cell lines.
  • Notable sensitivity was observed in leukemia cell lines (K-562 and SR), colon cancer (HCT-15), and melanoma (SK-MEL-5) at a concentration of 10 µM.

Table 1 summarizes the anticancer activity against various cell lines:

Cell LineCancer TypeSensitivity Level
K-562LeukemiaSensitive
HCT-15Colon CancerSlightly Sensitive
SK-MEL-5MelanomaSlightly Sensitive
Other LinesVariousLow Activity

Enzyme Inhibition

Another aspect of the biological activity involves enzyme inhibition. Preliminary studies suggest that the compound may inhibit specific enzymes related to cancer progression and inflammation. Further research is needed to elucidate the exact mechanisms and identify target enzymes.

Case Studies

  • In Vitro Study on Anticancer Activity :
    • A study conducted by researchers evaluated the compound's effects on various cancer cell lines. The findings indicated a selective cytotoxic effect on leukemia cells, suggesting potential for further development as an anticancer agent .
  • Pharmacophore Modeling :
    • Pharmacophore modeling approaches have been applied to design similar compounds with enhanced biological activity. The hybridization of pharmacophores has shown promise in increasing the efficacy of such molecules against cancer .

Properties

Molecular Formula

C19H17FN4O4

Molecular Weight

384.4 g/mol

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C19H17FN4O4/c1-27-13-4-5-14(15(20)9-13)16-6-8-19(26)24(23-16)11-17(25)22-12-3-7-18(28-2)21-10-12/h3-10H,11H2,1-2H3,(H,22,25)

InChI Key

FDDLCLCJPZBOEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=C(C=C3)OC)F

Origin of Product

United States

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